1-エチル-1H-インドール-5-カルバルデヒド

概要

説明

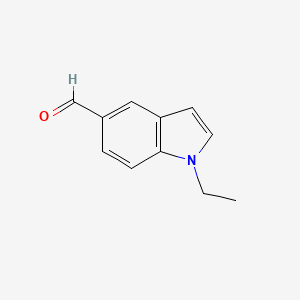

1-Ethyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by an indole ring structure with an ethyl group at the nitrogen atom and an aldehyde group at the 5-position. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

科学的研究の応用

Pharmaceutical Development

1-Ethyl-1H-indole-5-carbaldehyde serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. For instance, indole derivatives are known for their anticancer and antimicrobial activities, which are crucial in developing therapeutic agents.

Case Study: Anticancer Activity

A study investigated the synthesis of indole derivatives, including 1-ethyl-1H-indole-5-carbaldehyde, which showed significant cytotoxic effects against cancer cell lines. The compound's ability to inhibit cancer cell proliferation was linked to its interaction with specific cellular pathways involved in apoptosis .

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating complex organic molecules. Its reactivity allows chemists to develop new compounds with potential applications in materials science and other fields.

Table: Comparison of Indole Derivatives in Organic Synthesis

| Compound Name | Application Area | Key Features |

|---|---|---|

| 1-Ethyl-1H-indole-5-carbaldehyde | Pharmaceutical intermediates | Versatile reactivity |

| 1-Methyl-1H-indole-5-carbaldehyde | Dyes and pigments | Unique color properties |

| 1-Benzyl-1H-indole-5-carbaldehyde | Material science | Enhanced mechanical properties |

Biological Research

The compound is studied for its biological activity, providing insights into its potential as a lead compound in drug discovery. Research has shown that indole derivatives can influence various biochemical pathways, which is essential for understanding their therapeutic potential.

Case Study: Biological Pathway Interaction

Research indicated that 1-ethyl-1H-indole-5-carbaldehyde interacts with multiple receptors involved in cell signaling pathways. This interaction suggests its potential role as a modulator in biological systems, which can be pivotal in drug design .

Fluorescent Probes

The unique structure of 1-ethyl-1H-indole-5-carbaldehyde allows it to be developed into fluorescent probes for imaging applications in cellular biology. These probes enhance visualization techniques, aiding researchers in studying cellular processes.

Application Example: Imaging Techniques

Fluorescent probes derived from this compound have been utilized to visualize cellular structures and dynamics in real-time, providing critical insights into cellular behavior under various conditions .

Material Science

In material science, 1-ethyl-1H-indole-5-carbaldehyde can be incorporated into polymers to improve their properties for use in coatings and other materials. This application highlights the compound's versatility beyond traditional organic chemistry.

Table: Properties of Polymers Modified with Indole Derivatives

| Property | Unmodified Polymer | Polymer with Indole Derivative |

|---|---|---|

| Durability | Low | High |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Standard | Improved |

作用機序

Target of Action

1-Ethyl-1H-indole-5-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given its structural similarity to other indole derivatives, it is likely to have a broad range of biological activities . These could include antiviral, anti-inflammatory, and anticancer effects, among others .

生化学分析

Biochemical Properties

1-Ethyl-1H-indole-5-carbaldehyde, like other indole derivatives, interacts with various enzymes, proteins, and other biomoleculesIndole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

1-Ethyl-1H-indole-5-carbaldehyde can influence cell function in various ways. It has been suggested that indole derivatives can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of 1-ethyl-1H-indole-5-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions: 1-Ethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-Ethyl-1H-indole-5-carboxylic acid.

Reduction: 1-Ethyl-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the reagent used.

類似化合物との比較

- 1-Methyl-1H-indole-5-carbaldehyde

- 1-Propyl-1H-indole-5-carbaldehyde

- 1-Benzyl-1H-indole-5-carbaldehyde

Comparison: 1-Ethyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-indole-5-carbaldehyde, the ethyl group provides different steric and electronic effects, potentially leading to varied interactions with biological targets .

生物活性

1-Ethyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and specific case studies demonstrating its effects.

Overview of Indole Derivatives

Indole derivatives, including 1-ethyl-1H-indole-5-carbaldehyde, have been extensively studied due to their interactions with various biological targets. These compounds exhibit a wide range of pharmacological effects, such as antiviral , anti-inflammatory , anticancer , antimicrobial , and antioxidant activities.

Target Interactions

1-Ethyl-1H-indole-5-carbaldehyde is known to bind with high affinity to multiple receptors and enzymes, which is characteristic of indole derivatives. This binding can lead to significant changes in cellular processes, influencing signaling pathways and gene expression.

Biochemical Pathways

The compound affects various biochemical pathways, contributing to its diverse biological activities. It has been shown to interact with key enzymes involved in metabolic processes, potentially altering metabolic flux and the levels of various metabolites .

Anticancer Properties

Research indicates that 1-ethyl-1H-indole-5-carbaldehyde exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound's mechanism involves modulation of critical signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 12 |

These results suggest that further investigation could lead to new therapeutic strategies for cancer treatment .

Antioxidant Activity

The antioxidant potential of 1-ethyl-1H-indole-5-carbaldehyde has been evaluated using assays such as DPPH and FRAP. The compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases. The structure-activity relationship indicates a strong correlation between the compound's chemical structure and its ability to neutralize free radicals .

Antimicrobial Activity

Preliminary studies have shown that this indole derivative possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives, including 1-ethyl-1H-indole-5-carbaldehyde. For instance:

- A study synthesized new indole derivatives and tested their antiproliferative potency against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. Results indicated significant in vitro antiproliferative activity for several derivatives, highlighting the potential of indole-based compounds in cancer therapy .

- Another research effort evaluated the inhibitory effects of various indole derivatives on protein kinases, revealing that 1-ethyl-1H-indole-5-carbaldehyde selectively inhibits certain isoforms of protein kinase C (PKC), which plays a critical role in cell signaling pathways involved in cancer progression .

特性

IUPAC Name |

1-ethylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOYPVXWHICMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589404 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944893-74-7 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。